molecular formula C15H11IN2O3S B5137280 3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5137280
M. Wt: 426.2 g/mol
InChI Key: VHWCRTCQENVBJU-UHFFFAOYSA-N
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Description

3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with multiple functional groups. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the 2-iodophenyl carbonyl precursor. This precursor is then reacted with a carbamothioyl group under controlled conditions to form the desired compound. Common reagents used in this synthesis include iodine, carbonyl compounds, and thiourea derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Uniqueness

3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O3S/c16-12-7-2-1-6-11(12)13(19)18-15(22)17-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCRTCQENVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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